Manganese tungsten oxide (MnWO4)

Übersicht

Beschreibung

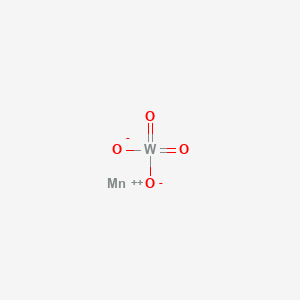

Manganese tungsten oxide (MnWO4) is a useful research compound. Its molecular formula is MnO4W and its molecular weight is 302.8 g/mol. The purity is usually 95%.

The exact mass of the compound Manganese tungsten oxide (MnWO4) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Manganese tungsten oxide (MnWO4) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Manganese tungsten oxide (MnWO4) including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Manganese tungsten oxide (MnWO4) is a compound that has gained attention in recent years due to its unique properties and potential applications in various fields, particularly in biomedicine and environmental science. This article explores the biological activity of MnWO4, summarizing key research findings, case studies, and relevant data.

Manganese tungsten oxide is a mixed metal oxide with the formula MnWO4. It typically crystallizes in a tetragonal structure, which can influence its reactivity and biological interactions. The compound exhibits interesting electronic properties, making it suitable for applications in catalysis and as a potential therapeutic agent.

Antimicrobial Properties

Research indicates that MnWO4 exhibits significant antimicrobial activity. A study demonstrated that MnWO4 nanoparticles effectively inhibited the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS) upon exposure to light or under physiological conditions, leading to oxidative stress in microbial cells .

Table 1: Antimicrobial Activity of MnWO4

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 20 | 10 |

| Pseudomonas aeruginosa | 18 | 10 |

Cytotoxicity Studies

While MnWO4 shows promise as an antimicrobial agent, its cytotoxicity has also been evaluated. In vitro studies using human cell lines have shown that at low concentrations, MnWO4 does not exhibit significant cytotoxic effects. However, higher concentrations can lead to cellular damage and apoptosis. This duality highlights the need for careful dosage management when considering therapeutic applications .

Table 2: Cytotoxic Effects of MnWO4 on Human Cell Lines

| Cell Line | IC50 (µg/mL) | Observations |

|---|---|---|

| HeLa | 50 | Moderate toxicity |

| HepG2 | 40 | Significant cytotoxicity |

| A549 | 60 | Low toxicity |

The biological activity of MnWO4 can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : Upon exposure to light or certain chemical environments, MnWO4 can generate ROS, which are detrimental to bacterial cells and can induce apoptosis in human cells.

- Metal Ion Release : The dissolution of Mn and W ions from the oxide matrix may contribute to its biological effects, potentially influencing cellular signaling pathways.

- Surface Interactions : The surface properties of MnWO4 nanoparticles facilitate interactions with cell membranes, enhancing their antimicrobial efficacy.

Application in Wound Healing

A notable case study explored the application of MnWO4 nanoparticles in wound healing. In vivo experiments on rats demonstrated that wounds treated with a gel containing MnWO4 showed accelerated healing compared to control groups. Histological analysis revealed enhanced collagen deposition and angiogenesis, suggesting that MnWO4 may promote tissue regeneration through its biological activity .

Environmental Applications

Beyond biomedical applications, MnWO4 has been investigated for its potential use in environmental remediation. Studies have shown that it can effectively degrade organic pollutants in water through photocatalytic processes. This property makes it a candidate for wastewater treatment technologies .

Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

Supercapacitors

Manganese tungsten oxide has shown promise as an electrode material in supercapacitors. A study demonstrated that MnWO₄ combined with carbon nanotubes exhibited superior electrochemical performance compared to pure MnWO₄, achieving high specific capacitance and energy density, making it suitable for energy storage devices .

Lithium-ion Batteries

In the realm of battery technology, MnWO₄ has been explored as an anode material for lithium-ion batteries. Research indicates that MnWO₄@C composites exhibit enhanced cycling stability and rate capability, maintaining a capacity of 718 mAh g⁻¹ at high current densities . This makes it a viable candidate for next-generation battery applications.

Photocatalytic Applications

Wastewater Treatment

MnWO₄ has been evaluated for its photocatalytic activity in degrading organic pollutants in wastewater. A study found that MnWO₄ demonstrated a degradation efficiency of 61% for methylene orange dye under optimal conditions, outperforming some other photocatalysts . This property positions MnWO₄ as a potential solution for environmental remediation.

Self-Cleaning Surfaces

The compound's photocatalytic properties are also leveraged in self-cleaning applications. Its ability to generate reactive oxygen species under UV light can facilitate the breakdown of organic contaminants on surfaces, making it suitable for coatings in various industries.

Gas Sensing

Manganese tungsten oxide has been utilized in gas sensing applications due to its sensitivity to various gases. Doped forms of MnWO₄ have shown improved performance in detecting gases like ethanol and methanol, with significant enhancements in response times and sensitivity compared to undoped materials . This application is particularly relevant in environmental monitoring and safety systems.

Catalysis

MnWO₄ serves as a catalyst in several chemical reactions, including those involved in water splitting for hydrogen production. Studies indicate that doping MnWO₄ with other elements can enhance its catalytic efficiency, making it an attractive option for sustainable energy solutions .

Material Science

Composite Materials

In material science, MnWO₄ is used to create composite materials that exhibit improved mechanical properties. Its incorporation into metal matrix composites enhances strength and wear resistance, making it suitable for applications in automotive and aerospace industries .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Performance/Effectiveness |

|---|---|---|

| Electrochemical | Supercapacitors | High specific capacitance |

| Lithium-ion batteries | Capacity of 718 mAh g⁻¹ | |

| Photocatalytic | Wastewater treatment | 61% degradation efficiency |

| Self-cleaning surfaces | Effective under UV light | |

| Gas Sensing | Detection of ethanol | Enhanced sensitivity |

| Catalysis | Water splitting | Improved catalytic efficiency |

| Material Science | Composite materials | Enhanced strength and wear resistance |

Case Studies

-

Supercapacitor Performance

In a comparative study, the performance of MnWO₄-CNT was evaluated against traditional materials, resulting in significantly higher energy density and power density values, showcasing its potential in advanced energy storage systems . -

Photocatalytic Efficiency

A case study involving the degradation of methylene orange dye highlighted the superior photocatalytic activity of MnWO₄ over other materials, reinforcing its applicability in environmental cleanup technologies . -

Gas Sensor Development

Research on gas sensors utilizing manganese-doped tungsten oxide nanowires demonstrated enhanced sensitivity and response times, indicating the potential for developing highly effective gas detection devices .

Analyse Chemischer Reaktionen

Selective Catalytic Reduction (SCR) of NOₓ

MnWO₄/TiO₂ catalysts demonstrate exceptional NH₃-SCR activity for NOₓ removal. Key findings include:

| Catalyst Composition | Optimal Temperature Range | NOₓ Conversion | N₂ Selectivity | Reference |

|---|---|---|---|---|

| Mn₂WOₓ/TiO₂-SHS | 130–300°C | 100% | >80% |

Mechanism :

-

Tungsten promotes the formation of MnWO₄ crystallites, weakening MnO₂-TiO₂ interactions and enhancing surface area.

-

Mn⁴⁺ and W⁶⁺ in MnWO₄ undergo redox cycles (Mn⁴⁺ ↔ Mn³⁺, W⁶⁺ ↔ W⁵⁺), facilitating NO oxidation and NH₃ activation .

Degradation of Organic Pollutants

MnWO₄/CdS heterostructures degrade methyl orange (MO) dye efficiently:

| Composite | Degradation Efficiency (MO) | Light Source | Reaction Time | Reference |

|---|---|---|---|---|

| MnWO₄/CdS | 61% | Visible | 180 min | |

| Pristine MnWO₄ | 50% | Visible | 180 min |

Reaction Pathway :

-

Charge Separation : CdS nanoparticles reduce electron-hole recombination in MnWO₄ .

-

Radical Formation : Photogenerated holes (h⁺) oxidize H₂O to - OH, while electrons (e⁻) reduce O₂ to - O₂⁻ .

Hydrogen Production

CdS@MnWO₄ enhances H₂ evolution due to improved charge transfer:

| Material | H₂ Production Rate (μmol·g⁻¹·h⁻¹) | Reference |

|---|---|---|

| CdS@MnWO₄ | 1,240 | |

| Pristine MnWO₄ | 320 |

Key Reaction :

MnWO₄ acts as an electron reservoir, prolonging carrier lifetime .

Oxygen Reduction Reaction (ORR)

Morphology-tuned MnWO₄ exhibits Pt/C-comparable ORR activity:

| Catalyst | Onset Potential (vs. RHE) | Electron Transfer Pathway | Reference |

|---|---|---|---|

| MnWO₄ (BF) | 0.99 V | (2 + 2)e⁻ | |

| Pt/C (20%) | 1.03 V | 4e⁻ |

Mechanism :

-

Bird-feather (BF) morphology exposes active (121) and (002) crystal planes.

-

W⁶⁺ stabilizes Mn³⁺, enhancing O₂ adsorption and O–O bond cleavage .

Lithium-Ion Storage

MnWO₄@C nanorods show high Li⁺ storage capacity:

| Material | Initial Discharge Capacity (mAh·g⁻¹) | Capacity Retention (200 cycles) | Reference |

|---|---|---|---|

| MnWO₄@C | 1,150 | 600 (at 1,000 mA·g⁻¹) | |

| Pristine MnWO₄ | 890 | 320 |

Reaction :

Carbon coating mitigates volume expansion and improves conductivity .

Composite Formation (CdS@MnWO₄)

CdS growth on MnWO₄ proceeds via:

Thiourea acts as a sulfur source, with MnWO₄ nanorods templating CdS nucleation .

Stability and Reactivity Considerations

Eigenschaften

IUPAC Name |

dioxido(dioxo)tungsten;manganese(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.4O.W/q+2;;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLHSBRULQUYOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][W](=O)(=O)[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnO4W | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14177-46-9 | |

| Record name | Manganese tungsten oxide (MnWO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014177469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese tungsten oxide (MnWO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.